molecular formula C10H14N4O7 B12781224 1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide CAS No. 138787-00-5

1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide

Katalognummer: B12781224
CAS-Nummer: 138787-00-5
Molekulargewicht: 302.24 g/mol
InChI-Schlüssel: BBZMBBLLWFGQLR-GUJHRGIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide is a chemical compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in various fields, including medicinal chemistry and molecular biology .

Vorbereitungsmethoden

The synthesis of 1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide involves several steps. One common method includes the glycosylation of a pyrazole derivative with a ribofuranosyl donor. The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways, such as those involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide can be compared with other nucleoside analogs, such as:

The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits .

Eigenschaften

CAS-Nummer

138787-00-5

Molekularformel

C10H14N4O7

Molekulargewicht

302.24 g/mol

IUPAC-Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C10H14N4O7/c1-3-6(14(19)20)5(9(11)18)12-13(3)10-8(17)7(16)4(2-15)21-10/h4,7-8,10,15-17H,2H2,1H3,(H2,11,18)/t4-,7-,8-,10-/m1/s1

InChI-Schlüssel

BBZMBBLLWFGQLR-GUJHRGIASA-N

Isomerische SMILES

CC1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)[N+](=O)[O-]

Kanonische SMILES

CC1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.